Cas no 1774901-22-2 (2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine)
2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine
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- Inchi: 1S/C13H6ClF2N3O/c14-10-6-7(4-5-17-10)13-18-12(19-20-13)11-8(15)2-1-3-9(11)16/h1-6H
- InChI Key: ZJEOFVRPKRJVOA-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC=CC(C2ON=C(C3=C(F)C=CC=C3F)N=2)=C1
2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM511079-1g |
5-(2-Chloropyridin-4-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole |
1774901-22-2 | 97% | 1g |
$681 | 2023-02-17 |
2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine
Comprehensive Overview of 2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine (CAS No. 1774901-22-2)
The compound 2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine (CAS No. 1774901-22-2) is a heterocyclic organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a pyridine core linked to a [1,2,4]oxadiazole ring and a 2,6-difluorophenyl group, makes it a versatile intermediate for drug discovery and material science applications. Researchers are increasingly interested in this compound due to its potential as a kinase inhibitor or ligand for targeted therapies, aligning with the growing demand for precision medicine.
In recent years, the scientific community has focused on heterocyclic compounds like 2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine due to their bioactivity and structural diversity. Searches for "oxadiazole derivatives in drug design" or "fluorinated pyridine applications" have surged, reflecting industry trends. This compound’s chloro and difluoro substituents enhance its binding affinity and metabolic stability, key factors in optimizing small-molecule therapeutics—a hot topic in AI-driven drug discovery platforms.
The synthesis of CAS No. 1774901-22-2 typically involves cyclization reactions between nitrile oxides and carboxylate derivatives, a process widely discussed in "click chemistry for heterocycles" forums. Its lipophilic efficiency (LipE) and hydrogen-bond acceptor/donor profile make it a candidate for CNS-targeting drugs, addressing popular queries like "blood-brain barrier penetration strategies." Additionally, its oxadiazole-pyridine scaffold is explored in "crop protection chemicals," responding to the agrochemical sector’s need for novel pesticide intermediates.
From an analytical perspective, 2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine is characterized via HPLC-MS and NMR spectroscopy, techniques frequently searched alongside "impurity profiling of APIs." Its stability under physiological pH ranges (investigated in "preclinical ADME studies") further underscores its utility. Notably, the 2,6-difluoro substitution minimizes off-target interactions—a priority in "selective kinase inhibitor design" discussions.
As the demand for fragment-based drug discovery (FBDD) grows, this compound’s molecular weight (~293.67 g/mol) and rotatable bond count align with lead-like properties. It also fits into "green chemistry" trends, as its synthesis can leverage catalytic methods to reduce waste. These attributes position CAS No. 1774901-22-2 as a compelling subject for "high-throughput screening libraries"—a frequently queried term in computational chemistry circles.
In conclusion, 2-Chloro-4-[3-(2,6-difluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine exemplifies the intersection of medicinal chemistry and materials science. Its relevance to "structure-activity relationship (SAR) studies" and "bioisostere development" ensures sustained interest, while its CAS registry (1774901-22-2) serves as a critical identifier for researchers navigating chemical databases and patent literature.
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